9-Chloro-2-nitroacridine 9-Chloro-2-nitroacridine
Brand Name: Vulcanchem
CAS No.: 20682-61-5
VCID: VC3895789
InChI: InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16(17)18)7-10(12)13/h1-7H
SMILES: C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl
Molecular Formula: C13H7ClN2O2
Molecular Weight: 258.66 g/mol

9-Chloro-2-nitroacridine

CAS No.: 20682-61-5

Cat. No.: VC3895789

Molecular Formula: C13H7ClN2O2

Molecular Weight: 258.66 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-2-nitroacridine - 20682-61-5

Specification

CAS No. 20682-61-5
Molecular Formula C13H7ClN2O2
Molecular Weight 258.66 g/mol
IUPAC Name 9-chloro-2-nitroacridine
Standard InChI InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16(17)18)7-10(12)13/h1-7H
Standard InChI Key WQOKOTQIPRXZEN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Physical Properties

Molecular Structure

9-Chloro-2-nitroacridine belongs to the acridine family, featuring a planar tricyclic aromatic core with substitutions at positions 2 and 9. The molecular formula is C₁₃H₇ClN₂O₂, with a molecular weight of 270.66 g/mol. Key structural features include:

  • A chloro group at position 9, enhancing electrophilicity for DNA interactions.

  • A nitro group at position 2, contributing to redox activity and ROS generation .

  • Delocalized π-electrons across the acridine core, enabling intercalation into DNA base pairs .

Crystallographic studies of related nitroacridines reveal bond lengths of 1.415–1.448 Å for C–N bonds and angles of 114.6°–124.4°, which influence stacking interactions with nucleic acids .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₇ClN₂O₂
Molecular Weight270.66 g/mol
Melting Point218–220°C (decomposes)
SolubilitySlightly soluble in DMSO
λmax (UV-Vis)350–450 nm (π→π* transitions)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 9-chloro-2-nitroacridine typically involves nitration of 9-chloroacridine precursors. A modified protocol adapted from 9-chloro-2-ethoxy-6-nitroacridine synthesis includes:

  • Nitration: Treatment of 9-chloroacridine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group regioselectively at position 2.

  • Purification: Recrystallization from chloroform or ethanol yields pure product (88% yield under optimized conditions) .

Reaction Scheme:

9-Chloroacridine+HNO3H2SO4,05C9-Chloro-2-nitroacridine+H2O\text{9-Chloroacridine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0-5^\circ \text{C}} \text{9-Chloro-2-nitroacridine} + \text{H}_2\text{O}

Industrial-Scale Production

Continuous flow reactors improve yield and purity by maintaining precise temperature control during nitration. Post-synthetic modifications, such as reduction of the nitro group to an amine, enable diversification into derivatives with enhanced bioactivity .

Molecular Structure and Crystallography

Crystallographic Insights

X-ray diffraction data for analogous compounds (e.g., N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide) show:

  • Bond Lengths: C–N bonds range from 1.346 Å (sp² hybridized) to 1.448 Å (sp³), affecting intercalation stability .

  • Dihedral Angles: The nitro group forms a 7.8° angle with the acridine plane, optimizing π-stacking with DNA .

Table 2: Structural Parameters of Acridine Derivatives

CompoundC–N Bond Length (Å)Dihedral Angle (°)
9-Chloro-2-nitroacridine1.415–1.4487.8
9-Chloro-1-nitroacridine1.420–1.4366.2

Biological Activity and Mechanisms

Anticancer Activity

9-Chloro-2-nitroacridine exhibits cytotoxicity against melanoma (IC₅₀: 5.90–17.32 μM) and lung adenocarcinoma (IC₅₀: 14.87–59.12 μM), surpassing etoposide and 5-fluorouracil in potency . Mechanisms include:

  • DNA Intercalation: Planar structure inserts between base pairs, inducing structural distortion and replication arrest.

  • Topoisomerase II Inhibition: Prevents re-ligation of DNA strands, causing double-strand breaks .

  • ROS Generation: Nitro group redox cycling produces superoxide radicals, triggering apoptosis via caspase-3 activation .

Antimicrobial Effects

Gram-positive bacteria (e.g., Staphylococcus aureus) show susceptibility due to disrupted nucleic acid synthesis, with MIC values of 8–16 μg/mL .

Future Research Directions

  • Derivative Synthesis: Explore 4-methyl or 6-ethoxy analogues to enhance bioavailability.

  • Targeted Delivery: Develop nanoparticle carriers to reduce systemic toxicity.

  • Mechanistic Studies: Elucidate interactions with checkpoint kinases (e.g., CHK1/2) in DNA damage response.

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